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4-Azidopuromycin - 67607-41-4

4-Azidopuromycin

Catalog Number: EVT-1543083
CAS Number: 67607-41-4
Molecular Formula: C21H26N10O4
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4-Azidopuromycin is classified as a nucleoside analog due to its structural similarities to purine and pyrimidine nucleosides. It is derived from puromycin, which itself is a product of the fermentation of Streptomyces griseus. The compound's unique azide group distinguishes it from traditional puromycin, enhancing its utility in bioconjugation and imaging applications in cellular studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Azidopuromycin typically involves the modification of puromycin to introduce the azide group. One common method utilizes a substitution reaction where a suitable azide reagent is reacted with puromycin under controlled conditions.

  1. Starting Materials: Puromycin (C22H28N4O5) serves as the primary substrate.
  2. Reagents: Sodium azide or other azide reagents are used to facilitate the introduction of the azide group.
  3. Reaction Conditions: The reaction is often carried out in an organic solvent such as dimethyl sulfoxide or methanol, with heating to promote the reaction.

The yield and purity of 4-Azidopuromycin can be assessed using high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring that the synthesized product meets the required specifications for further applications.

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-Azidopuromycin is C22H28N10O4, with a molecular weight of approximately 496.53 g/mol. The structure features:

  • An azide group (-N3) attached to the 4-position of the puromycin backbone.
  • A characteristic purine-like structure that includes an amine group and a sugar moiety.

Key Structural Data:

  • Molecular Weight: 496.53 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and phosphate-buffered saline at concentrations up to 50 mM.
  • Spectroscopic Properties: Absorption maximum at λ = 268 nm.
Chemical Reactions Analysis

Reactions and Technical Details

4-Azidopuromycin participates in various chemical reactions, primarily through its azide functionality. The most notable reactions include:

  1. Click Chemistry: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for efficient conjugation with alkynes to form triazoles.
  2. Protein Labeling: In biological contexts, this compound can be incorporated into nascent polypeptides during translation, allowing for subsequent labeling with fluorescent or biotin tags via click chemistry.

These reactions are crucial for studying protein interactions and dynamics in live cells.

Mechanism of Action

Process and Data

The mechanism of action of 4-Azidopuromycin is primarily based on its ability to inhibit protein synthesis. Once incorporated into growing polypeptide chains during translation, it causes premature termination due to its structural similarity to aminoacyl-tRNA:

  1. Incorporation into Peptide Chains: The compound mimics natural amino acids, allowing it to be accepted by the ribosome during translation.
  2. Termination of Translation: Upon incorporation, it disrupts normal peptide elongation, leading to truncated proteins that can be detected using various analytical techniques.

This mechanism makes it a valuable tool for studying protein synthesis and turnover in cellular systems.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a colorless solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
  • Stability: Stable under dry conditions but should be stored at -20 °C for long-term use.

Relevant Data or Analyses

The compound exhibits good solubility in polar solvents like dimethyl sulfoxide, making it suitable for various biochemical assays.

Applications

Scientific Uses

4-Azidopuromycin has several important applications in scientific research:

  1. Protein Synthesis Studies: Used as a non-radioactive alternative for tracking newly synthesized proteins in cell culture.
  2. Bioconjugation Techniques: Facilitates the labeling of proteins with fluorescent or biotin tags through click chemistry, enabling visualization and purification.
  3. Cellular Imaging: Its incorporation into proteins allows researchers to study protein dynamics and interactions within live cells using advanced imaging techniques.
Introduction to 4-Azidopuromycin

Historical Context of Puromycin Derivatives in Biochemical Research

Puromycin, a naturally occurring aminonucleoside antibiotic produced by Streptomyces alboniger, has been a cornerstone in protein synthesis research since the 1950s. Its primary mechanism involves mimicking the 3ʹ-end of aminoacyl-tRNA, leading to ribosomal incorporation and premature termination of nascent polypeptide chains [1] [4]. Historically, puromycin served dual roles: as a selective agent for cell lines engineered with puromycin N-acetyltransferase (PAT) resistance genes, and as a metabolic probe for quantifying translation. The development of anti-puromycin antibodies (e.g., clone 12D10) in the 1980s enabled non-radioactive detection of nascent proteins, replacing isotopic labeling methods [4] [9]. By the early 2000s, researchers began systematically modifying puromycin’s structure to enhance its functionality. Derivatives like O-propargyl-puromycin (OPP) incorporated alkyne handles for "click chemistry," allowing bioorthogonal conjugation to fluorophores or affinity tags [1] [9]. This evolution set the stage for advanced probes like 4-Azidopuromycin (also termed 5ʹ-Azido-puromycin), which leverages azide-alkyne cycloadditions for high-sensitivity applications [6] [8].

Structural Evolution from Puromycin to 4-Azidopuromycin

Structurally, puromycin comprises a tyrosine-like amino acid linked to a dimethyladenosine moiety via a stable amide bond, distinguishing it from the ester linkage in aminoacyl-tRNAs [1] [4]. Modifications to this scaffold have focused on two regions:

  • Nucleoside alterations: The 5ʹ-hydroxyl group is tolerant to substitutions without compromising ribosomal A-site binding. For example, fluorophores or biotin attached via deoxycytidine linkers retained inhibitory activity [1] [4].
  • Amino acid modifications: The tyrosine moiety permits limited alterations; O-propargyl substitutions yield OPP, while azide groups can replace the 5ʹ-hydroxyl [6] [8].

4-Azidopuromycin (C₂₂H₂₈N₁₀O₄; MW 496.53 g/mol) specifically functionalizes the 5ʹ-position with an azide (-N₃) group [6] [8]. This modification preserves puromycin’s core activity—ribosomal incorporation into nascent chains—while introducing a bioorthogonal handle for downstream detection or purification. Unlike bulkier derivatives (e.g., 5ʹ-fluorophore-dC-puromycin), the compact azide group minimally sterically hinders ribosomal uptake, enabling efficient labeling even in intact cells [6] [8].

Table 1: Structural and Functional Comparison of Puromycin Derivatives

CompoundModification SiteFunctional GroupKey Application
PuromycinNoneNoneTranslation inhibition; selection marker
OPPO-methyl-phenyl ringAlkyneFluorescent tagging via CuAAC
5ʹ-Fluorophore-dC-puromycin5ʹ-nucleosideFluorophoreMicroscopy of nascent proteins
4-Azidopuromycin5ʹ-nucleosideAzideCopper-free click chemistry

Rationale for Azide Functionalization in Molecular Probes

The integration of an azide group into puromycin addresses critical limitations in nascent proteome analysis:

  • Bioorthogonality: Azides react selectively with strained alkynes (e.g., DBCO) via copper-free "click chemistry," eliminating cytotoxic copper catalysts that perturb cellular metabolism [6] [9]. This is vital for live-cell labeling and neuronal applications where copper sensitivity is a concern.
  • Modular Detection: Azide-conjugated nascent proteins can be coupled to diverse tags post-labeling:
  • Biotin-DBCO: For streptavidin-based affinity purification and proteomics [6] [9].
  • Fluorophore-DBCO: For spatial imaging of translation sites [8].
  • Cell-Selective Labeling: Combined with PAT-mediated puromycin inactivation, 4-Azidopuromycin enables cell-type-specific proteome labeling (PICSL). PAT-expressing cells acetylated and inactivate free 4-Azidopuromycin, restricting detection to PAT-negative populations in co-cultures [9].
  • Enhanced Sensitivity: Azide-alkyne cycloadditions exhibit faster kinetics than antibody-based detection, improving signal-to-noise ratios in proteomic profiling [6] [8].

Table 2: Detection Modalities Enabled by 4-Azidopuromycin

ConjugateApplicationAdvantage
Biotin-DBCOAffinity purification; mass spectrometryProteome-wide nascent protein identification
Fluorophore-DBCOSuper-resolution microscopySpatial mapping of translation sites
None + PAT expressionCell-selective proteomics (PICSL)Cell-type-resolved translational profiling

Properties

CAS Number

67607-41-4

Product Name

4-Azidopuromycin

IUPAC Name

(2S)-2-amino-3-(4-azidophenyl)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]propanamide

Molecular Formula

C21H26N10O4

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C21H26N10O4/c1-30(2)18-16-19(25-9-24-18)31(10-26-16)21-17(33)15(14(8-32)35-21)27-20(34)13(22)7-11-3-5-12(6-4-11)28-29-23/h3-6,9-10,13-15,17,21,32-33H,7-8,22H2,1-2H3,(H,27,34)/t13-,14+,15+,17+,21+/m0/s1

InChI Key

CJEWMVCPQUAUKL-YXDKPKCJSA-N

SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O

Synonyms

4-azidopuromycin
6-dimethylamino-9-(3'-deoxy-3'-(p-azido-L-phenylalanylamino)-beta-D-ribofuranosyl)purine
p-azidopuromycin
para-azidopuromycin

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)N=[N+]=[N-])N)O

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